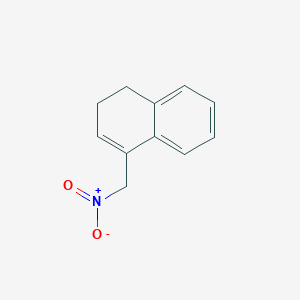
Naphthalene, 1,2-dihydro-4-(nitromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2-dihydro-4-(nitromethyl)- is an organic compound with the molecular formula C₁₁H₁₁NO₂ It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nitromethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2-dihydro-4-(nitromethyl)- typically involves the nitration of 1,2-dihydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Industrial Production Methods
Industrial production of Naphthalene, 1,2-dihydro-4-(nitromethyl)- may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,2-dihydro-4-(nitromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,2-dihydro-4-(nitromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,2-dihydro-4-(nitromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,2-dihydro-4-methyl-: Similar structure but with a methyl group instead of a nitromethyl group.
Naphthalene, 1,2-dihydro-: Lacks the nitromethyl substitution.
Uniqueness
Naphthalene, 1,2-dihydro-4-(nitromethyl)- is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
104489-04-5 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-(nitromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11NO2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2 |
InChI-Schlüssel |
WTJAYINZKIIMRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


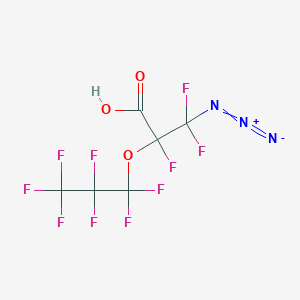
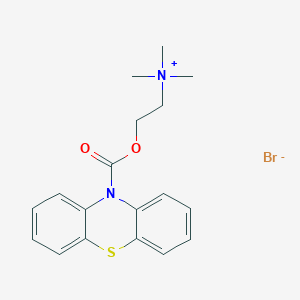
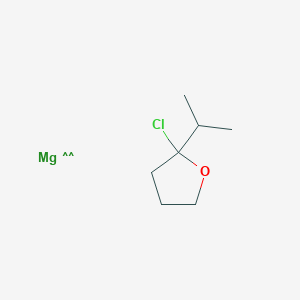
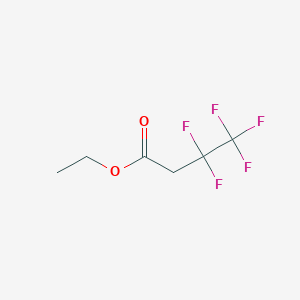


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)

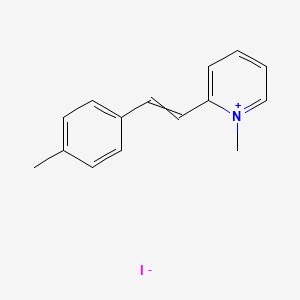
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
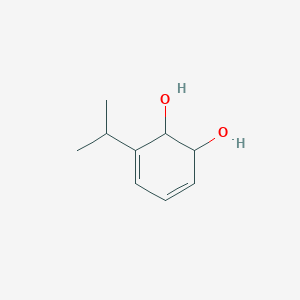
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
